molecular formula C12H16N2O B3006700 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyloxazole CAS No. 2327046-59-1

4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyloxazole

Cat. No.: B3006700
CAS No.: 2327046-59-1
M. Wt: 204.273
InChI Key: YTWAUBUOSCNJOS-UHFFFAOYSA-N
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Description

4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyloxazole is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.273. The purity is usually 95%.
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Scientific Research Applications

Muscarinic Activities

The compound 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyloxazole and its derivatives have been studied for their potential as muscarinic ligands. A study by Wadsworth et al. (1992) described the synthesis of various azole compounds substituted with a 1-azabicyclo[2.2.2]octan-3-yl group. These compounds were evaluated for their potency and efficacy as muscarinic ligands using radioligand binding assays, demonstrating significant activity in this respect (Wadsworth et al., 1992).

Neurochemical Profile in Antipsychotic Treatments

Assié et al. (2005) researched the effects of several novel antipsychotics on serotonin 5-hydroxytryptamine (5-HT)1A receptors, including compounds like SSR181507 which are structurally related to this compound. This study highlighted the potential role of such compounds in enhancing the treatment of negative symptoms and cognitive deficits in schizophrenia, due to their ability to modulate cerebral dopamine and serotonin levels (Assié et al., 2005).

Modulating Visceral Hypersensitivity

Langlois et al. (1996) explored the efficacy of various 5-HT3 receptor antagonists, including compounds structurally similar to this compound, in a rat model of visceral hypersensitivity. Their findings supported the potential of such compounds in modulating visceral hypersensitivity, relevant in conditions like irritable bowel syndrome (Langlois et al., 1996).

Radioligand Development for 5HT3 Receptors

Robertson et al. (1990) synthesized a tritium-labeled form of a compound structurally related to this compound for biochemical studies. This radioligand, designed for studying interactions with 5HT3 receptors, demonstrates the utility of such compounds in developing tools for neuropharmacological research (Robertson et al., 1990).

Antibacterial Activity

Tsubouchi et al. (1994) synthesized 2-oxaisocephems, including derivatives structurally related to this compound, and evaluated their antibacterial activities. These compounds showed significant potency against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis (Tsubouchi et al., 1994).

Antimicrobial Evaluation of Heterobicyclic Compounds

Kodisundaram et al. (2013) researched the antimicrobial activities of azabicyclic skeleton-based compounds, including derivatives similar to this compound. Their study showed that certain substitutions on these compounds enhanced their antifungal and antibacterial activities against various strains (Kodisundaram et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without more information, it’s not possible to provide a mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without more information, it’s not possible to provide details on the safety and hazards of this compound .

Properties

IUPAC Name

4-(8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-13-10(8-15-9)7-14-11-3-2-4-12(14)6-5-11/h2-3,8,11-12H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWAUBUOSCNJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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